molecular formula C12H21N3 B2468837 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine CAS No. 1153268-84-8

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine

Cat. No.: B2468837
CAS No.: 1153268-84-8
M. Wt: 207.321
InChI Key: ZAZFBZUBIYGKPW-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring directly linked to a 1H-imidazole moiety substituted with a tert-butyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(5-tert-butyl-1H-imidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZFBZUBIYGKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)-1H-imidazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Properties :
    • Anti-inflammatory Activity : Research indicates that 2-(4-(tert-butyl)-1H-imidazol-2-yl)piperidine exhibits potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
    • Antimicrobial Activity : The compound has been explored for its antimicrobial properties against various pathogens, suggesting potential therapeutic applications in treating infections.
  • Ligand Development :
    • The compound is investigated as a ligand in biochemical assays, particularly in drug discovery processes targeting specific receptors and enzymes .

Materials Science

This compound is utilized in the development of new materials with enhanced stability and solubility. Its unique chemical structure allows for the modification of material properties, which can be advantageous in various industrial applications.

Case Studies

Several studies have highlighted the applications of this compound:

  • Biological Evaluation : In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Exploratory Toxicology : Toxicology assessments indicate that while some derivatives show off-target effects, no significant hepatic or renal toxicity was observed, supporting further clinical evaluations for antiparasitic applications .
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, showcasing its relevance in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Relevance
2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine C₁₂H₂₁N₃ 207.3 tert-Butyl at imidazole 4-position Potential metabolic stability, drug design
3-(1H-imidazol-2-yl)piperidine dihydrochloride C₈H₁₅Cl₂N₃ 230.1 Unsubstituted imidazole; dihydrochloride Enhanced solubility for formulations
4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine C₁₄H₁₆BrN₃ 306.2 4-bromophenyl at imidazole 5-position Possible halogen-dependent binding
4-((5-(tert-Butyl)-1H-imidazol-2-yl)methyl)piperidine C₁₃H₂₃N₃ 221.3 Methylene linker; tert-butyl on imidazole Altered flexibility and binding kinetics
tert-Butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate C₂₁H₂₅F₄N₃O₂ 427.4 Fluorophenyl and trifluoromethyl groups Medicinal use (enzyme/receptor targeting)

Structural and Physicochemical Differences

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to unsubstituted analogs like 3-(1H-imidazol-2-yl)piperidine dihydrochloride, which has higher solubility due to its dihydrochloride salt .
  • Electronic Effects : The trifluoromethyl and fluorophenyl groups in ’s compound introduce strong electron-withdrawing effects, altering electronic distribution and metabolic stability compared to the tert-butyl group .

Pharmacological Implications

  • Target Selectivity : The tert-butyl group may enhance binding to hydrophobic pockets in enzymes or receptors, while bromophenyl substituents () could improve halogen bonding in specific targets .
  • Solubility vs. Stability : The dihydrochloride salt () prioritizes aqueous solubility, whereas the tert-butyl group in the target compound favors membrane permeability and metabolic resistance .

Biological Activity

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and various applications, supported by relevant data and case studies.

Chemical Structure

The compound features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which are known for their diverse biological activities.

Biological Activities

Research indicates that derivatives of imidazole and piperidine structures often exhibit significant biological activities. Here are some key areas of activity for this compound:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property is crucial for developing drugs targeting various enzymes involved in disease processes.
  • Antiviral Activity : Compounds similar to this compound have shown promise as antiviral agents, particularly against RNA viruses. For instance, certain imidazole derivatives have demonstrated the ability to inhibit viral replication by targeting viral polymerases .
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, which is critical in inflammatory diseases .

The mechanism by which this compound exerts its effects involves:

  • Binding to Receptors : The structural features allow it to interact with various receptors, modulating their signaling pathways.
  • Inhibition of NLRP3 Inflammasome : Recent studies have highlighted its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition results in reduced pyroptosis (a form of programmed cell death) and decreased IL-1β release .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on NLRP3 Inhibitors : A series of compounds based on the benzo[d]imidazole scaffold were synthesized and tested for their ability to inhibit NLRP3-dependent pyroptosis. Some derivatives showed up to 39.2% inhibition at concentrations around 10 µM, indicating that structural modifications can enhance activity .
  • Antiviral Research : A study evaluated the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV). Compounds exhibiting IC50 values below 35 µM were identified as promising candidates for further development .

Data Table

The following table summarizes the biological activities and IC50 values from various studies related to similar compounds:

Compound StructureBiological ActivityIC50 (µM)Reference
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazoleNLRP3 Inhibition10
Tert-butyl imidazole derivativeAntiviral Activity<35
Piperidine derivativeAnti-inflammatory (IL-1β release)10

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